

Application Notes and Protocols: Synthesis of N-[4-(2-chlorophenoxy)phenyl]benzamide

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Compound of Interest

Compound Name: N-[4-(2-chlorophenoxy)phenyl]benzamide

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **N-[4-(2-chlorophenoxy)phenyl]benzamide**, a compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with an Ullmann condensation to form a diaryl ether, followed by reduction of a nitro group to an amine, and culminating in an amide bond formation. This protocol includes comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

N-phenylbenzamide derivatives are a class of compounds with diverse biological activities, making them attractive scaffolds in drug development. The target molecule, **N-[4-(2-chlorophenoxy)phenyl]benzamide**, combines the structural features of a diaryl ether and a benzamide, which are present in numerous pharmacologically active agents. This protocol outlines a reliable synthetic route to obtain this compound for further investigation.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of **N-[4-(2-chlorophenoxy)phenyl]benzamide** and its intermediates. The values are based on analogous

reactions reported in the literature.

Step	Compound Name	Molecular Formula	Molecular Weight (g/mol)	Expected Yield (%)	Melting Point (°C)
1	1-(2-chlorophenoxy)-4-nitrobenzene	C ₁₂ H ₈ ClNO ₃	249.65	85-95	80-85
2	4-(2-chlorophenoxy)aniline	C ₁₂ H ₁₀ ClNO	219.67	90-98	75-80
3	N-[4-(2-chlorophenoxy)phenyl]benzamide	C ₁₉ H ₁₄ ClNO ₂	335.77	80-90	150-155

Experimental Protocols

Step 1: Synthesis of 1-(2-chlorophenoxy)-4-nitrobenzene

This step involves the formation of the diaryl ether linkage via an Ullmann condensation reaction.

Materials:

- 2-chlorophenol
- 1-fluoro-4-nitrobenzene
- Potassium carbonate (K₂CO₃)
- Copper(I) iodide (CuI)
- Dimethylformamide (DMF)

- Toluene
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask, add 2-chlorophenol (1.0 eq), 1-fluoro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- Add anhydrous dimethylformamide (DMF) to the flask.
- Heat the reaction mixture to 120-130 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with toluene.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2-chlorophenoxy)-4-nitrobenzene as a solid.

Step 2: Synthesis of 4-(2-chlorophenoxy)aniline

This step involves the reduction of the nitro group to an amine.

Materials:

- 1-(2-chlorophenoxy)-4-nitrobenzene
- Iron powder (Fe)

- Ammonium chloride (NH_4Cl)
- Ethanol
- Water
- Ethyl acetate
- Saturated sodium bicarbonate solution

Procedure:

- To a round-bottom flask, add 1-(2-chlorophenoxy)-4-nitrobenzene (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a 3:1 mixture of ethanol and water.
- Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Add water to the residue and extract with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-chlorophenoxy)aniline as a solid, which can be used in the next step without further purification.

Step 3: Synthesis of N-[4-(2-chlorophenoxy)phenyl]benzamide

This final step involves the formation of the amide bond via a Schotten-Baumann reaction.

Materials:

- 4-(2-chlorophenoxy)aniline
- Benzoyl chloride
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

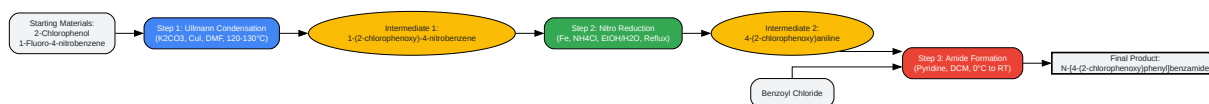
- Dissolve 4-(2-chlorophenoxy)aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution in an ice bath (0 °C).
- Add pyridine (1.2 eq) to the solution.
- Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain **N-[4-(2-chlorophenoxy)phenyl]benzamide** as a pure solid.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

- Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
- Melting Point: To determine the purity of the solid products.
- Spectroscopy (^1H NMR, ^{13}C NMR, IR, MS): To confirm the chemical structure of the intermediates and the final product.^[1]

Experimental Workflow



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Caption: Synthetic scheme for **N-[4-(2-chlorophenoxy)phenyl]benzamide**.

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References

- 1. researchgate.net [researchgate.net]
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